![molecular formula C22H27N5O B12168122 N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12168122.png)
N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is of particular interest due to its unique structure, which combines an indole moiety with a piperidine and pyrimidine ring, potentially offering a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Pyrimidine Ring Introduction: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amine and a diketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole or piperidine derivatives.
Substitution: Formation of substituted indole or piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
AZ5104 has the molecular formula C27H31N7O2 and a molecular weight of 485.58 g/mol. The compound's structure features an indole moiety linked to a pyrimidine and piperidine, which contributes to its pharmacological profile. The chemical structure can be represented as follows:InChI InChI 1S C27H31N7O2 c1 6 26 35 30 22 15 23 25 36 5 16 24 22 34 4 14 13 33 2 3 32 27 28 12 11 21 31 27 19 17 29 20 10 8 7 9 18 19 20 h6 12 15 17 29H 1 13 14H2 2 5H3 H 30 35 H 28 31 32
Anticancer Activity
AZ5104 has shown promise as an anticancer agent. Research indicates that it inhibits specific signaling pathways involved in tumor growth and metastasis. A study demonstrated that AZ5104 effectively reduced cell proliferation in various cancer cell lines, including breast and lung cancers. The compound's mechanism involves the modulation of key proteins associated with cell cycle regulation and apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
A549 (Lung Cancer) | 3.8 | Inhibition of cell proliferation |
Neuroprotective Effects
AZ5104 has been evaluated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's disease. It acts as a dual inhibitor of cholinesterase and monoamine oxidase enzymes, which are critical in the pathophysiology of Alzheimer's. In vitro studies have shown that AZ5104 enhances acetylcholine levels and reduces oxidative stress in neuronal cells.
Study | Findings |
---|---|
In vitro study on SH-SY5Y cells | Increased acetylcholine levels by 40% |
Oxidative stress model | Reduced reactive oxygen species (ROS) by 30% |
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains. In particular, AZ5104 has been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The results indicate a significant reduction in bacterial viability at sub-micromolar concentrations.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Case Study 1: Cancer Treatment
A clinical trial involving AZ5104 was conducted on patients with advanced solid tumors. The trial aimed to assess the safety and efficacy of the compound in combination with standard chemotherapy regimens. Preliminary results showed a response rate of 45%, with manageable side effects.
Case Study 2: Neurodegenerative Disease
In a pilot study on Alzheimer's patients, AZ5104 was administered over six months. Cognitive assessments indicated an improvement in memory function compared to baseline measurements, suggesting potential benefits in cognitive decline.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors, including serotonin and melatonin receptors, potentially modulating their activity. The piperidine and pyrimidine rings may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Known for its antioxidant activity.
Uniqueness
N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its combination of indole, piperidine, and pyrimidine rings, which may confer a broader range of biological activities compared to other indole derivatives. This structural uniqueness makes it a valuable compound for further research and development in various fields.
Biological Activity
N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by case studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with pyrimidine and piperidine moieties. The synthetic routes often optimize for yield and purity, employing controlled conditions to ensure the desired molecular structure is achieved.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
- Cholinesterase Inhibition : It has been investigated for its potential as a dual inhibitor of cholinesterase and monoamine oxidase, which could have implications in treating neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various bacterial strains .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity.
- Enzyme Inhibition : It inhibits key enzymes involved in neurotransmitter degradation, enhancing synaptic transmission.
- Cell Cycle Arrest : Certain studies indicate that it can induce apoptosis in cancer cells by arresting the cell cycle at specific phases (e.g., G2/M phase) and disrupting tubulin polymerization .
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that the compound exhibited potent antiproliferative effects against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values ranging from 0.34 μM to 0.86 μM .
- Mechanistic studies revealed that it induced apoptosis and inhibited tubulin polymerization, suggesting its potential as a chemotherapeutic agent.
- Cholinesterase Inhibition :
- Antimicrobial Testing :
Data Tables
Biological Activity | IC50 Values | Target Cell Lines |
---|---|---|
Anticancer (HeLa) | 0.52 μM | HeLa |
Anticancer (MCF-7) | 0.34 μM | MCF-7 |
Anticancer (HT-29) | 0.86 μM | HT-29 |
Cholinesterase Inhibition | Varies | Neurodegenerative Models |
Compound Derivative | Antimicrobial Activity | Bacterial Strain Tested |
---|---|---|
N-[1-(2-methylpropyl)-... | Significant | Staphylococcus aureus |
N-[1-(2-methylpropyl)-... | Moderate | Escherichia coli |
Properties
Molecular Formula |
C22H27N5O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H27N5O/c1-16(2)14-26-13-9-18-19(7-3-8-20(18)26)25-21(28)17-6-4-12-27(15-17)22-23-10-5-11-24-22/h3,5,7-11,13,16-17H,4,6,12,14-15H2,1-2H3,(H,25,28) |
InChI Key |
UCWQBUFEXSOCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
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